

# Thermodynamic properties of different nickel sulfide phases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel sulfide

Cat. No.: B095272

[Get Quote](#)

An In-Depth Technical Guide to the Thermodynamic Properties of **Nickel Sulfide** Phases

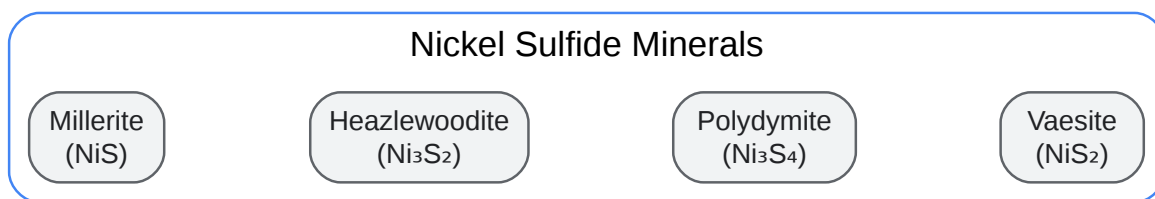
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key **nickel sulfide** phases. The information herein is curated for professionals in research and development who require precise data on these materials for applications ranging from materials science and geology to catalysis and drug development, where nickel compounds can play a role as catalysts or contaminants.

## Introduction to Nickel Sulfide Phases

**Nickel sulfides** are a class of inorganic compounds with diverse crystal structures and properties. They are significant in various fields, including economic geology as primary nickel ores, materials science for their electronic and magnetic properties, and as catalysts in industrial processes. Understanding their thermodynamic stability, phase transitions, and formation energetics is critical for controlling their synthesis and predicting their behavior in different environments. This guide focuses on the most common and well-characterized phases: Millerite (NiS), Heazlewoodite (Ni<sub>3</sub>S<sub>2</sub>), Polydymite (Ni<sub>3</sub>S<sub>4</sub>), and Vaesite (NiS<sub>2</sub>).

The relationship between these common **nickel sulfide** minerals and their chemical formulas is illustrated below.



[Click to download full resolution via product page](#)

**Caption:** Common **nickel sulfide** minerals and their formulas.

## Crystal Structures of Key Nickel Sulfide Phases

The distinct thermodynamic properties of **nickel sulfides** are intrinsically linked to their unique crystal structures.

- Millerite ( $\beta$ -NiS): This is the low-temperature polymorph of NiS and crystallizes in the trigonal system with the space group R3m.[1][2] In this structure, each nickel atom is coordinated to five sulfur atoms.[1] Millerite is known for its acicular crystal habit.[2] Above 379 °C (652 K), it undergoes a phase transition to the hexagonal  $\alpha$ -NiS phase.[3] This transition is notable for involving a significant volume increase of 2-4%.[3]

- Heazlewoodite ( $\text{Ni}_3\text{S}_2$ ): This phase is also rhombohedral (trigonal system) with the space group R32.[4][5][6] It is a nickel-rich sulfide and is stable at low temperatures, transforming to a high-temperature cubic form above 565 °C (838 K).[7][8] In the heazlewoodite structure, each nickel atom is coordinated with four neighboring nickel atoms and four sulfur atoms, indicating significant metallic bonding.[4]
- Polydymite ( $\text{Ni}_3\text{S}_4$ ): Polydymite has a cubic spinel structure with the space group Fd-3m.[9][10] It is often found as a secondary mineral formed from the alteration of other primary **nickel sulfides**. [10][11] The structure contains nickel in two different coordination environments: tetrahedral and octahedral sites.[9]
- Vaesite ( $\text{NiS}_2$ ): Vaesite crystallizes in the cubic system with a pyrite-type structure.

## Thermodynamic Data

The standard thermodynamic properties for the principal **nickel sulfide** phases are summarized below. This data is essential for calculating reaction energies, predicting phase stability, and constructing phase diagrams. Note that experimental data for Polydymite ( $\text{Ni}_3\text{S}_4$ ) is limited; therefore, computationally derived values from first-principles calculations are included and specified accordingly.

Table 1: Standard Enthalpy, Gibbs Free Energy of Formation, and Standard Entropy (at 298.15 K)

Phase Name	Formula	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	$S^\circ$ (J/mol·K)	Data Type
Millerite	NiS	$-88.2 \pm 6.1$	-87.1	$53.0 \pm 0.2$	Experimental
Heazlewoodite	$\text{Ni}_3\text{S}_2$	$-226.6 \pm 2.2$ [12]	$-210.0 \pm 8.4$ [13]	$133.8 \pm 1.6$ [13]	Experimental
Polydymite	$\text{Ni}_3\text{S}_4$	-285.4 (-0.751 eV/atom)	Not Reported	200.2	Computational[14]
Vaesite	$\text{NiS}_2$	-159.0	-157.0	74.5	Experimental

Note: Data for Millerite and Vaesite sourced from critically evaluated thermodynamic compilations. Polydymite  $\Delta_f H^\circ$  is the formation energy from the Materials Project, converted to kJ/mol.[9]

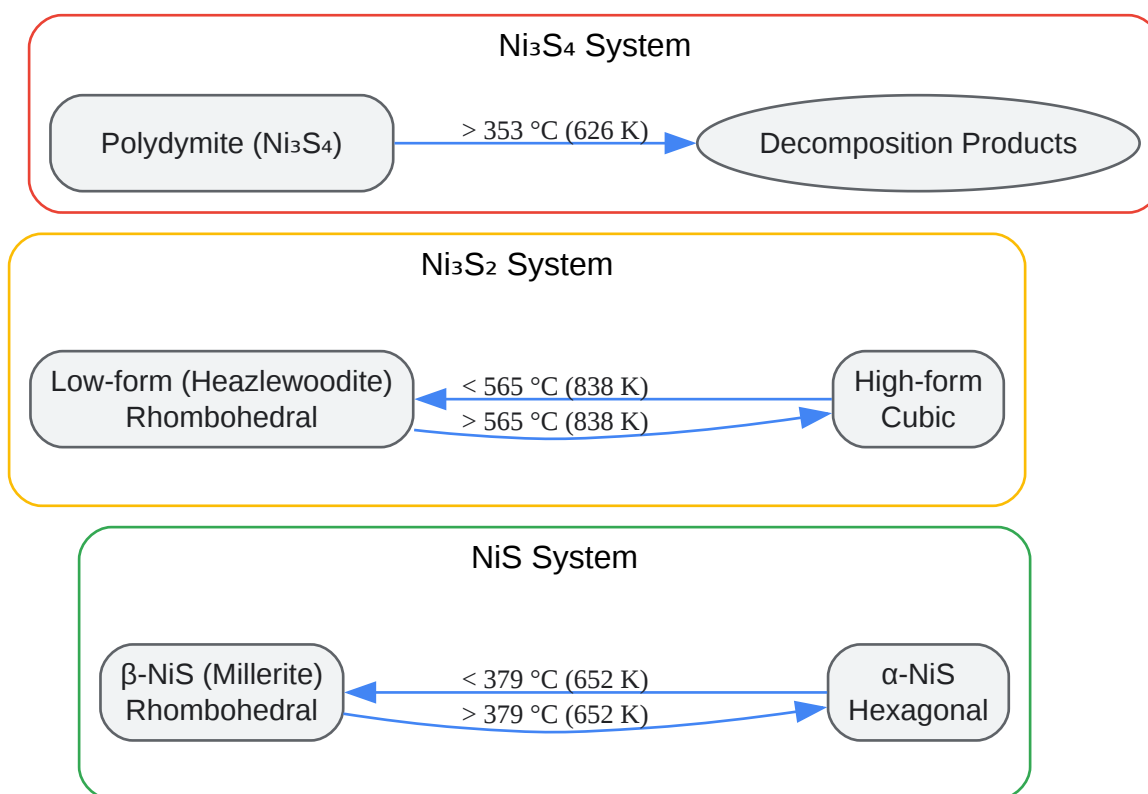
Table 2: Standard Heat Capacity (Cp) of **Nickel Sulfide** Phases

Phase Name	Formula	Cp (J/mol·K at 298.15 K)	Temperature Range (K)
Millerite	NiS	46.1	298 - 652
Vaesite	NiS <sub>2</sub>	70.6	298 - 1280
Polydymite	Ni <sub>3</sub> S <sub>4</sub>	175.7 (at 300 K)	0 - 1000

Note: Data for Millerite and Vaesite sourced from the NIST-JANAF Thermochemical Tables.[15]  
[16] Data for Polydymite is computationally derived from first-principles calculations.[14]

## Phase Transitions and Stability

The nickel-sulfur system is complex, featuring multiple phases and temperature-dependent transitions. Understanding these transitions is crucial for materials processing and for interpreting geological formations.



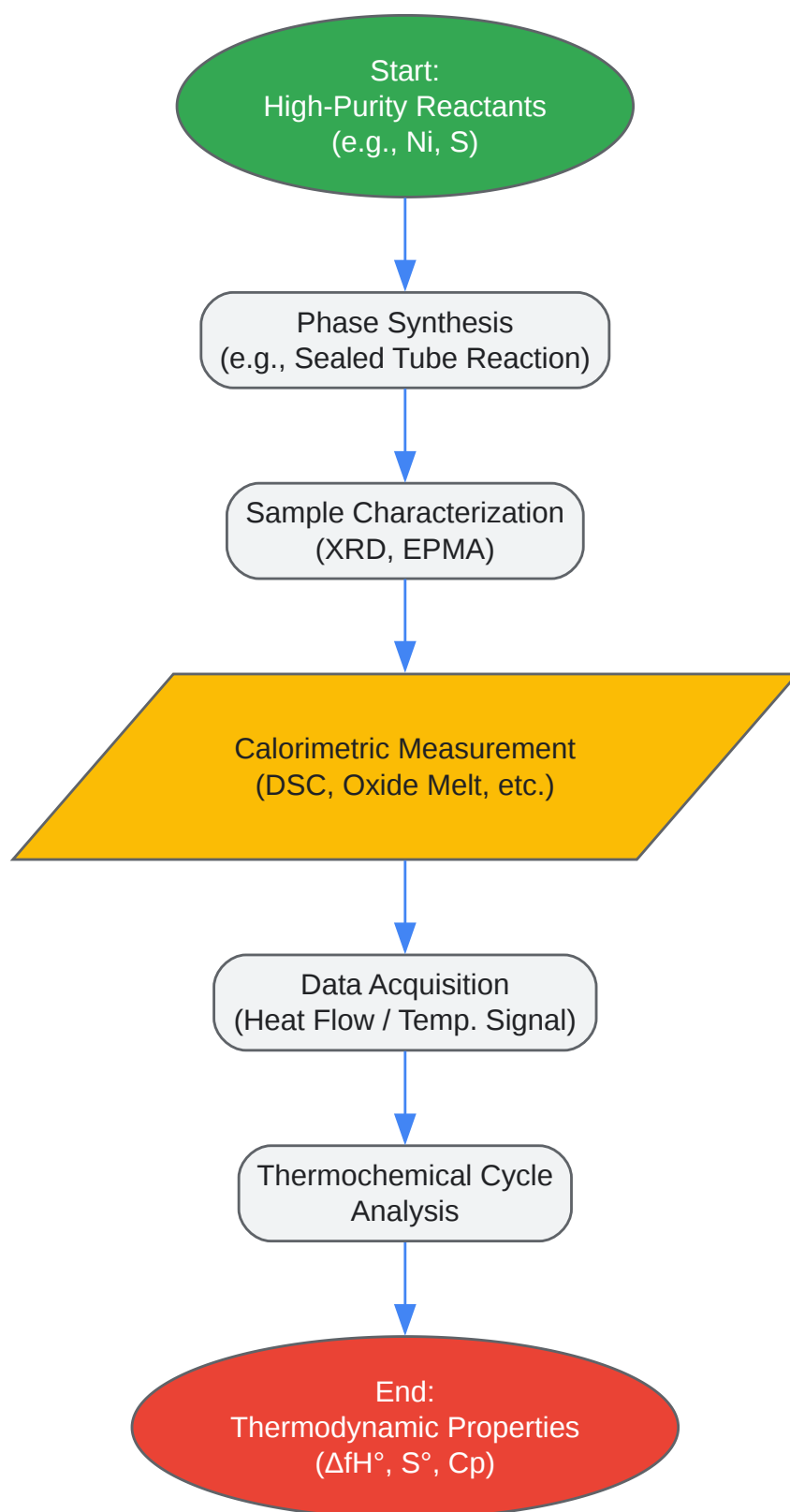
[Click to download full resolution via product page](#)

**Caption:** Key temperature-induced phase transitions in **nickel sulfide** systems.

As shown, both NiS and Ni<sub>3</sub>S<sub>2</sub> have low-temperature and high-temperature polymorphs. The transition for NiS from the  $\beta$ -phase (millerite) to the  $\alpha$ -phase is particularly important in industrial applications like glass manufacturing, where NiS inclusions can lead to spontaneous fracture due to the volume change associated with this phase transformation upon cooling.[3] Polydymite (Ni<sub>3</sub>S<sub>4</sub>) is stable at lower temperatures and decomposes above approximately 353 °C.[14]

## Experimental Protocols for Thermodynamic Characterization

The accurate determination of thermodynamic data relies on precise experimental techniques. The following sections detail the methodologies for key analytical methods used for **nickel sulfides**. A generalized workflow is depicted below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. fmm.ru [fmm.ru]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. search.library.uvic.ca [search.library.uvic.ca]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. psi.ch [psi.ch]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. mp-1050: Ni<sub>3</sub>S<sub>4</sub> (cubic, Fd-3m, 227) [legacy.materialsproject.org]
- 10. arxiv.org [arxiv.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. The standard molar enthalpy of formation of heazlewoodite Ni<sub>3</sub>S<sub>2</sub> determined by its synthesis in a calorimeter | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic properties of different nickel sulfide phases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095272#thermodynamic-properties-of-different-nickel-sulfide-phases]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)